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A Guide for Researchers in Drug Discovery

The 1,4-oxazepane scaffold is a privileged heterocyclic motif that has garnered significant

attention in medicinal chemistry due to its presence in a variety of biologically active

compounds. This seven-membered ring system, containing oxygen and nitrogen atoms at the 1

and 4 positions, offers a three-dimensional architecture that can be strategically modified to

interact with a diverse range of biological targets. This guide provides a comparative analysis of

the structure-activity relationships (SAR) for two distinct series of 1,4-oxazepane analogs,

offering insights into their therapeutic potential as agents for acute myeloid leukemia (AML) and

as ligands for the dopamine D4 receptor.

Series 1: 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-
ones as Inducers of AML Cell Differentiation
Acute Myeloid Leukemia (AML) is a hematological malignancy characterized by the rapid

growth of abnormal myeloid cells in the bone marrow and blood. Differentiation therapy, which

aims to induce cancer cells to mature into non-proliferating, terminally differentiated cells,

represents a promising therapeutic strategy. A recent study identified a series of 1,5-

dihydrobenzo[e][1][2]oxazepin-2(3H)-ones with the ability to induce differentiation in various

AML cell lines. The SAR of these analogs was explored to optimize their potency.
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The following table summarizes the in vitro activity of key 1,5-dihydrobenzo[e][1][2]oxazepin-

2(3H)-one analogs in inducing the differentiation of HL-60 AML cells, as measured by the

expression of the myeloid differentiation marker CD11b.

Compound ID R1 R2 R3
EC50 (µM) for
CD11b
Upregulation

1a H H H >10

1b i-Pr H H 2.5

1c c-Pr H H 3.1

1d Et H H 4.5

1e i-Pr 4-F-Ph H 1.8

1f i-Pr 3-SO2NH2-Ph H 0.9

1g i-Pr 3-NHCO2Me-Ph H 1.2

1h i-Pr
3-SO2NH2, 4-F-

Ph
H 1.1

Key SAR Observations for AML Differentiation Activity:

Substitution at N1 (R1): Small alkyl groups at the N1 position are crucial for activity. An

isopropyl group (Compound 1b) was found to be optimal compared to an unsubstituted

analog (Compound 1a) or other small alkyl groups like ethyl (Compound 1d).

Substitution at C8 (R2): Aromatic substitution at the C8 position significantly enhances

potency. The introduction of a phenyl group, particularly with substituents at the meta-

position, is beneficial.

Meta-substituents on the C8-Aryl Ring: Electron-withdrawing groups, such as a sulfonamide

(Compound 1f) or a carbamate (Compound 1g), at the meta-position of the C8-phenyl ring

lead to a marked increase in activity.
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Para-substituents on the C8-Aryl Ring: The addition of a small substituent, such as fluorine

(Compound 1e), to the para-position of the C8-phenyl ring is well-tolerated and can slightly

improve potency.

Experimental Protocols
Synthesis of 1,5-Dihydrobenzo[e][1][2]oxazepin-2(3H)-one Analogs (General Procedure):

The synthesis of the 1,5-dihydrobenzo[e][1][2]oxazepin-2(3H)-one scaffold generally involves a

multi-step sequence starting from substituted 2-aminophenols. A typical route is outlined below:
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General Synthetic Pathway

2-Aminophenol N-Alkylation
R1-X, Base

Amide Coupling
Bromoacetyl bromide

Cyclization
Base (e.g., K2CO3)

Aryl Coupling
R2-B(OH)2, Pd catalyst

Final Analog
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AML Cells

Seeding in Plates

Compound Treatment

72-96h

Harvest & Wash

Stain with anti-CD11b Ab

Flow Cytometry Analysis

Determine % CD11b+ cells

Calculate EC50
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General Synthetic Pathway

Amino Alcohol Reductive Amination
R1-CHO, NaBH(OAc)3

N-Alkylation
R2-X, Base

Cyclization
e.g., Mitsunobu reaction

Final Analog

D4 Receptor Membranes

Incubation

+ Radioligand
+ Test Compound

Filtration

Separate bound/free

Measure Radioactivity

Determine IC50

Calculate Ki

Cheng-Prusoff
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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